Cas no 56068-49-6 (6-bromo-5,5-dimethylhex-1-ene)

6-bromo-5,5-dimethylhex-1-ene 化学的及び物理的性質
名前と識別子
-
- 1-Hexene, 6-bromo-5,5-dimethyl-
- 6-bromo-5,5-dimethylhex-1-ene
- SCHEMBL20789985
- EN300-674213
- F2147-6458
- 56068-49-6
- AKOS040813432
- DTXSID90438176
- 2,2-dimethyl-5-hexenyl bromide
-
- インチ: InChI=1S/C8H15Br/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3
- InChIKey: LCLCJSIYMUMAFJ-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)CCC=C
計算された属性
- 精确分子量: 190.03575
- 同位素质量: 190.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 84.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
6-bromo-5,5-dimethylhex-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B275841-1g |
6-bromo-5,5-dimethylhex-1-ene |
56068-49-6 | 1g |
$ 1430.00 | 2022-06-07 | ||
Enamine | EN300-674213-2.5g |
6-bromo-5,5-dimethylhex-1-ene |
56068-49-6 | 95% | 2.5g |
$1454.0 | 2023-05-02 | |
Life Chemicals | F2147-6458-1g |
6-bromo-5,5-dimethylhex-1-ene |
56068-49-6 | 95%+ | 1g |
$880.0 | 2023-09-06 | |
Life Chemicals | F2147-6458-5g |
6-bromo-5,5-dimethylhex-1-ene |
56068-49-6 | 95%+ | 5g |
$2640.0 | 2023-09-06 | |
Aaron | AR01BLIC-250mg |
6-BROMO-5,5-DIMETHYLHEX-1-ENE |
56068-49-6 | 95% | 250mg |
$530.00 | 2025-02-14 | |
Aaron | AR01BLIC-2.5g |
6-BROMO-5,5-DIMETHYLHEX-1-ENE |
56068-49-6 | 95% | 2.5g |
$2025.00 | 2023-12-15 | |
Aaron | AR01BLIC-500mg |
6-BROMO-5,5-DIMETHYLHEX-1-ENE |
56068-49-6 | 95% | 500mg |
$822.00 | 2025-02-14 | |
Aaron | AR01BLIC-10g |
6-BROMO-5,5-DIMETHYLHEX-1-ENE |
56068-49-6 | 95% | 10g |
$4413.00 | 2023-12-15 | |
1PlusChem | 1P01BLA0-5g |
6-BROMO-5,5-DIMETHYLHEX-1-ENE |
56068-49-6 | 95% | 5g |
$2722.00 | 2023-12-16 | |
1PlusChem | 1P01BLA0-100mg |
6-BROMO-5,5-DIMETHYLHEX-1-ENE |
56068-49-6 | 95% | 100mg |
$369.00 | 2023-12-16 |
6-bromo-5,5-dimethylhex-1-ene 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
6-bromo-5,5-dimethylhex-1-eneに関する追加情報
Chemical Profile of 6-bromo-5,5-dimethylhex-1-ene (CAS No. 56068-49-6)
6-bromo-5,5-dimethylhex-1-ene, identified by its Chemical Abstracts Service (CAS) number 56068-49-6, is a significant organic compound with a unique molecular structure that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of alkenes, characterized by the presence of at least one carbon-carbon double bond. The specific arrangement of substituents—namely the bromine atom and the two methyl groups on the fifth carbon—makes it a versatile intermediate in organic synthesis.
The molecular formula of 6-bromo-5,5-dimethylhex-1-ene is C8H13Br, reflecting its composition of eight carbon atoms, thirteen hydrogen atoms, and one bromine atom. The presence of the double bond at the first carbon (C1) and the branching at C5 introduces steric and electronic effects that influence its reactivity. This compound is particularly interesting due to its potential applications in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.
In recent years, 6-bromo-5,5-dimethylhex-1-ene has been explored as a building block in the development of novel therapeutic agents. Its brominated structure allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups. These transformations are pivotal in medicinal chemistry for creating structurally diverse libraries of compounds with potential biological activity.
One notable application of 6-bromo-5,5-dimethylhex-1-ene is in the synthesis of macrocyclic compounds, which are prevalent in drug discovery due to their ability to mimic natural products and exhibit potent biological interactions. The bromine substituent facilitates regioselective reactions that can lead to the formation of cyclic frameworks with precise stereochemistry. Such macrocycles have shown promise in targeting specific biological pathways, including enzyme inhibition and receptor binding.
The compound’s utility extends to materials science as well. For instance, researchers have investigated its incorporation into polymer matrices to enhance thermal stability or optical properties. The double bond in 6-bromo-5,5-dimethylhex-1-ene can be polymerized or used to introduce cross-linking agents, contributing to the development of advanced materials with tailored characteristics.
Recent advancements in computational chemistry have further highlighted the significance of 6-bromo-5,5-dimethylhex-1-ene. Molecular modeling studies suggest that its conformational flexibility and electronic distribution make it an ideal candidate for designing ligands that interact with metal ions in catalytic systems. This has implications for both organic synthesis and industrial catalysis, where efficient metal coordination is essential for optimizing reaction conditions.
In summary, 6-bromo-5,5-dimethylhex-1-ene (CAS No. 56068-49-6) represents a valuable intermediate with broad applications across multiple scientific disciplines. Its unique structural features enable diverse synthetic strategies, making it indispensable in pharmaceutical research and material science. As methodologies for molecular design continue to evolve, compounds like this will undoubtedly play a crucial role in advancing both academic research and industrial innovation.
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